molecular formula C11H21ClMgO2 B6307409 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride CAS No. 69049-76-9

6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride

Cat. No.: B6307409
CAS No.: 69049-76-9
M. Wt: 245.04 g/mol
InChI Key: OZANIYULSPIZSU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds. This compound is typically used in the preparation of alcohols, carboxylic acids, and other organic compounds through nucleophilic addition reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride involves the reaction of 6-(2-Tetrahydro-2H-pyranoxy)hexyl chloride with magnesium metal in the presence of an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: This is the primary reaction type for Grignard reagents, where the compound adds to carbonyl groups to form alcohols.

    Substitution Reactions: The compound can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents that react with this compound to form secondary and tertiary alcohols.

    Halides: Alkyl and aryl halides can react with the compound in substitution reactions.

    Solvents: Anhydrous solvents like THF and 2-MeTHF are commonly used to dissolve the Grignard reagent and facilitate the reaction.

Major Products

    Alcohols: The primary products of nucleophilic addition reactions with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed through substitution reactions with halides.

Scientific Research Applications

6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Employed in the preparation of polymers and other advanced materials.

    Medicinal Chemistry: Utilized in the synthesis of drug candidates and bioactive compounds.

    Industrial Chemistry: Applied in the large-scale production of chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of a new carbon-carbon bond and the generation of an alkoxide intermediate. The alkoxide can then be protonated to form the final alcohol product. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.

    Ethylmagnesium Bromide: Used in the formation of carbon-carbon bonds in organic synthesis.

    Methylmagnesium Chloride: A simpler Grignard reagent with similar reactivity.

Uniqueness

6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride is unique due to its specific structure, which includes a tetrahydropyran ring. This structure can impart different reactivity and selectivity compared to other Grignard reagents, making it useful for specific synthetic applications where other reagents may not be as effective.

Properties

IUPAC Name

magnesium;2-hexoxyoxane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21O2.ClH.Mg/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;;/h11H,1-10H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZANIYULSPIZSU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCCOC1CCCCO1.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClMgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.